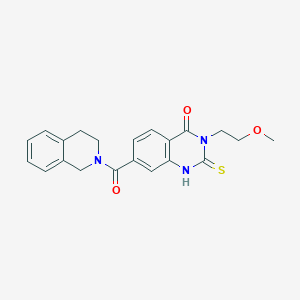
6-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one, also known as 6-Bromo-2-TFP, is a novel chemical compound with a wide range of applications in the fields of scientific research, drug development, and laboratory experiments. It is a brominated pyridazinone derivative with two trifluoroethyl groups attached to the nitrogen atom. 6-Bromo-2-TFP has been used by researchers to study the structure, properties, and reactivity of organic molecules, as well as to synthesize new compounds. In addition, it has been used in drug development to synthesize drugs that target specific biological pathways.
Scientific Research Applications
6-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-oneP has been used in a variety of scientific research applications. It has been used to study the structure, properties, and reactivity of organic molecules. It has also been used as a reagent in the synthesis of new compounds. In addition, it has been used in drug development to synthesize drugs that target specific biological pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-oneP is not fully understood. However, it is believed to interact with proteins and enzymes in the body, leading to changes in their structure and function. It is also believed to interact with other molecules, such as hormones, to alter their effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-oneP are not fully understood. However, it is believed to interact with proteins and enzymes in the body, leading to changes in their structure and function. It is also believed to interact with other molecules, such as hormones, to alter their effects. In addition, it is believed to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
There are several advantages to using 6-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-oneP in lab experiments. It is relatively easy to synthesize and relatively stable in solution. It is also soluble in a variety of solvents, making it easy to use in a variety of experiments. However, it is also relatively expensive and can be toxic if not handled properly.
Future Directions
There are several potential future directions for the use of 6-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-oneP. It could be used to study the structure, properties, and reactivity of organic molecules in more detail. It could also be used in drug development to synthesize drugs that target specific biological pathways. Additionally, it could be used to study the biochemical and physiological effects of other molecules, such as hormones, and to develop new drugs with anti-inflammatory and anti-cancer properties. Finally, it could be used to develop new methods of synthesizing other compounds.
Synthesis Methods
6-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-oneP can be synthesized through a two-step reaction. The first step involves the reaction of 2-bromopyridine with 2-chloro-2,2,2-trifluoroethanol in the presence of a base such as sodium hydroxide. This reaction produces a trifluoroethylated pyridine, which is then treated with an acid to form 6-bromo-2-TFP. The overall reaction is as follows:
2-Bromopyridine + 2-Chloro-2,2,2-trifluoroethanol → Trifluoroethylated pyridine
Trifluoroethylated pyridine + Acid → 6-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-oneP
Properties
IUPAC Name |
6-bromo-2-(2,2,2-trifluoroethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-4-1-2-5(13)12(11-4)3-6(8,9)10/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWWORPGTDTDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1Br)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B2853156.png)

![2-Methyl-3-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2853159.png)


![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2853165.png)

![1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2853170.png)




